molecular formula C14H11ClFNO2 B5490814 2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide

2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide

Cat. No. B5490814
M. Wt: 279.69 g/mol
InChI Key: LBQOOXBRXBPWPA-UHFFFAOYSA-N
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Description

“2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H11ClFNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like “2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide” can be represented by the molecular formula C14H11ClFNO2 . The exact structure would require more specific data or computational chemistry methods to determine.

Scientific Research Applications

Pharmaceutical Research

“2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide” is a compound that can be utilized in the development of new therapeutic agents. Its structure is similar to that of other benzamide derivatives, which are known to exhibit a wide range of biological activities. This compound could potentially be used in the synthesis of medications for treating various conditions due to its ability to act as an intermediate in chemical reactions .

Catalysis

Benzamides are known to be effective ligands in catalysis. “2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide” could be used to synthesize catalysts that facilitate various chemical reactions, including those that are environmentally friendly and sustainable .

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16)7-13(12)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQOOXBRXBPWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide

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